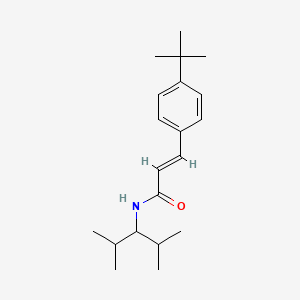
3-(4-tert-butylphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide
説明
3-(4-tert-butylphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide, also known as TIBA, is a synthetic compound that has been widely used in scientific research. TIBA is a member of the acrylamide family of compounds and is structurally similar to other acrylamides such as acrylamide itself and its derivatives. TIBA has been used in a variety of research applications due to its unique properties and mechanisms of action.
作用機序
3-(4-tert-butylphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide works by inhibiting the activity of the PIN-FORMED (PIN) proteins, which are responsible for the transport of auxin in plants. This compound binds to the PIN proteins and prevents them from functioning properly, leading to a blockage of polar auxin transport. This mechanism of action has been well-studied and is the basis for much of the research related to this compound.
Biochemical and physiological effects:
This compound has a variety of biochemical and physiological effects in plants. Inhibition of polar auxin transport leads to changes in plant growth and development, including altered root growth, leaf morphology, and flower development. This compound has also been shown to affect the expression of genes involved in plant growth and development. In addition, this compound has been shown to have anti-cancer properties in some studies, although the mechanism of action in this context is not fully understood.
実験室実験の利点と制限
3-(4-tert-butylphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from commercial suppliers. This compound is also stable under a variety of conditions, making it easy to handle and store. However, there are also limitations to its use. This compound is toxic and must be handled with care. In addition, its effects on plant growth and development can be variable depending on the concentration and duration of exposure.
将来の方向性
There are many potential future directions for research related to 3-(4-tert-butylphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide. One area of interest is the development of new derivatives of this compound with improved properties for use in research and potential therapeutic applications. Another area of interest is the study of this compound in combination with other compounds to determine if synergistic effects can be achieved. Finally, further research is needed to fully understand the mechanism of action of this compound in cancer cells and to determine if it has potential as a therapeutic agent.
科学的研究の応用
3-(4-tert-butylphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has been widely used in scientific research due to its ability to inhibit polar auxin transport in plants. Polar auxin transport is a process by which the plant hormone auxin is transported from the shoot to the root. This compound has been shown to block this transport process, leading to a variety of physiological effects in plants. This compound has also been used in research related to cancer and other diseases.
特性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(2,4-dimethylpentan-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO/c1-14(2)19(15(3)4)21-18(22)13-10-16-8-11-17(12-9-16)20(5,6)7/h8-15,19H,1-7H3,(H,21,22)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNPAJNLCVPLBH-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C=CC1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(C)C)NC(=O)/C=C/C1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3552700.png)
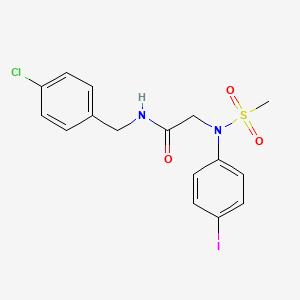
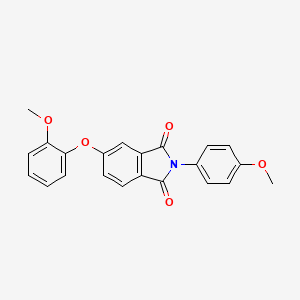
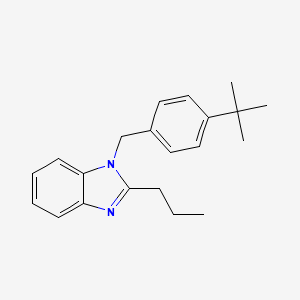
![N-benzyl-2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3552720.png)
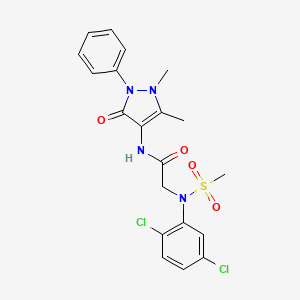
![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B3552739.png)
![N~1~-cycloheptyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3552743.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3552748.png)
![2-[(3-chlorobenzoyl)amino]-N-cyclohexylbenzamide](/img/structure/B3552753.png)

![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B3552764.png)
![methyl [5-(3-bromo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3552778.png)
![4-[benzyl(methylsulfonyl)amino]-N-cycloheptylbenzamide](/img/structure/B3552782.png)